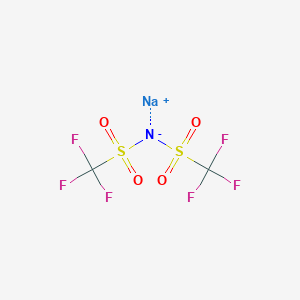
Bis(trifluorométhanesulfonyl)imide de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium bis(trifluoromethanesulfonyl)imide is a chemical compound with the empirical formula C₂F₆NNaO₄S₂ . It is commonly used as an electrolyte in batteries and fuel cells. Additionally, it serves as a Lewis acid and is employed in the field of ionic liquids . The compound is also known by its synonyms: Sodium bis(trifluoromethylsulfonyl)imide .
Synthesis Analysis
The synthesis of Sodium bis(trifluoromethanesulfonyl)imide involves the reaction between trifluoromethanesulfonic anhydride and sodium azide . The resulting product is a white crystalline powder with a melting point in the range of 257.1°C to 258.4°C .
Molecular Structure Analysis
The molecular structure of Sodium bis(trifluoromethanesulfonyl)imide consists of a central nitrogen atom (N ) bonded to two trifluoromethanesulfonyl groups (SO₂CF₃ ) and a sodium ion (Na⁺ ). The compound’s chemical formula can be represented as Na⁺[SO₂CF₃]₂N .
Applications De Recherche Scientifique
Technologie des cellules solaires
Le bis(trifluorométhanesulfonyl)imide de sodium est utilisé comme dopant de type p dans les cellules solaires à colorant sensibilisé à l'état solide et les cellules solaires à pérovskite, améliorant ainsi leur efficacité et leur stabilité .
Cellules solaires organiques
Il sert d'additif chimique pour améliorer les efficacités de conversion de puissance dans les cellules solaires organiques à base de porphyrine .
Batteries lithium-ion
En tant qu'électrolyte organique dans les batteries lithium-ion, le this compound améliore la conductivité des trous, contribuant ainsi à la performance globale de la batterie .
Condensateurs
Dans les condensateurs, il fonctionne de manière similaire en fournissant des ions lithium sous forme d'électrolyte organique, ce qui est crucial pour le stockage et la décharge de l'énergie électrique .
Liquides ioniques polymérisés
Le composé est impliqué dans la préparation de liquides ioniques monomères portant un noyau d'imidazolium, qui sont ensuite polymérisés pour développer des liquides ioniques avancés avec des applications potentielles dans divers domaines .
Études de dynamique moléculaire
Les études de dynamique moléculaire utilisent le this compound pour simuler la coordination des ions et les propriétés de transport, en particulier dans des systèmes comme le poly(oxyde d'éthylène) avec des sels de lithium .
Amélioration des batteries lithium-ion
Une nouvelle catégorie d'électrolytes de liquide ionique à base de bis(trifluorosulfonyl)imide, qui comprend le this compound, s'est avérée améliorer l'activité électrochimique des batteries lithium-ion .
Mécanisme D'action
Target of Action
Sodium bis(trifluoromethanesulfonyl)imide, also known as bistriflimide, is a non-coordinating anion . Its primary targets are the electrolyte systems in batteries and fuel cells . It is also used as a Lewis acid and in ionic liquids .
Mode of Action
As an electrolyte in batteries and fuel cells, sodium bis(trifluoromethanesulfonyl)imide provides a medium for the flow of ions from the anode to the cathode, facilitating the redox reactions that power the device . As a Lewis acid, it can accept a pair of electrons, participating in various chemical reactions .
Biochemical Pathways
While sodium bis(trifluoromethanesulfonyl)imide is primarily used in electrochemical systems rather than biological systems, it plays a crucial role in the electrochemical pathways within these systems. It facilitates the movement of ions, enabling the redox reactions that generate electricity .
Pharmacokinetics
Its properties such as high thermal and chemical stability make it a valuable component in batteries and fuel cells .
Result of Action
The use of sodium bis(trifluoromethanesulfonyl)imide in batteries and fuel cells results in efficient ion transport, contributing to the high performance of these devices . In the context of ionic liquids and as a Lewis acid, it can participate in a variety of chemical reactions .
Action Environment
The action of sodium bis(trifluoromethanesulfonyl)imide can be influenced by environmental factors such as temperature and humidity. For instance, it has been noted for its ability to suppress crystallinity in poly(ethylene oxide), increasing the conductivity of this polymer below its melting point at 50°C . It is also hygroscopic, meaning it absorbs moisture from the environment, which can affect its properties .
Analyse Biochimique
Biochemical Properties
Sodium bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it serves as an electrolyte in batteries and fuel cells, facilitating ion transport and enhancing the efficiency of these devices . Additionally, Sodium bis(trifluoromethanesulfonyl)imide acts as a Lewis acid, participating in catalytic reactions and stabilizing reaction intermediates . Its interactions with biomolecules are primarily based on ionic and electrostatic interactions, which can alter the conformation and activity of enzymes and proteins.
Cellular Effects
Sodium bis(trifluoromethanesulfonyl)imide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its presence in the cellular environment can lead to changes in the activity of ion channels and transporters, affecting ion homeostasis and cellular signaling . Furthermore, Sodium bis(trifluoromethanesulfonyl)imide can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the expression of specific genes involved in metabolic and signaling pathways.
Molecular Mechanism
The molecular mechanism of action of Sodium bis(trifluoromethanesulfonyl)imide involves its interactions with various biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity depending on the context . For instance, as a Lewis acid, it can stabilize reaction intermediates and facilitate catalytic reactions. Additionally, Sodium bis(trifluoromethanesulfonyl)imide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions are crucial for understanding the compound’s effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium bis(trifluoromethanesulfonyl)imide can change over time due to its stability and degradation properties. The compound is known to be stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . For instance, prolonged exposure to Sodium bis(trifluoromethanesulfonyl)imide may lead to gradual changes in cellular metabolism and gene expression, which can be observed in both in vitro and in vivo studies. Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of Sodium bis(trifluoromethanesulfonyl)imide in animal models can vary with different dosages. At low doses, the compound may have minimal impact on cellular function and metabolism, while higher doses can lead to significant changes in cellular processes . For example, high doses of Sodium bis(trifluoromethanesulfonyl)imide may cause toxicity and adverse effects, such as oxidative stress and inflammation. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
Sodium bis(trifluoromethanesulfonyl)imide is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role as an electrolyte and Lewis acid allows it to participate in redox reactions and other metabolic processes . Additionally, Sodium bis(trifluoromethanesulfonyl)imide can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. Understanding these interactions is essential for elucidating the compound’s effects on cellular metabolism.
Transport and Distribution
The transport and distribution of Sodium bis(trifluoromethanesulfonyl)imide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific ion channels and transporters, affecting its localization and accumulation within cells . Additionally, Sodium bis(trifluoromethanesulfonyl)imide can bind to various proteins, influencing its distribution and activity within different cellular compartments. These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function and metabolism.
Subcellular Localization
Sodium bis(trifluoromethanesulfonyl)imide exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals and post-translational modifications For instance, Sodium bis(trifluoromethanesulfonyl)imide may accumulate in the mitochondria, where it can affect mitochondrial function and metabolism
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium bis(trifluoromethanesulfonyl)imide involves the reaction of Sodium trifluoromethanesulfonate with N,N'-bis(trifluoromethanesulfonyl)urea in the presence of a base.", "Starting Materials": [ "Sodium trifluoromethanesulfonate", "N,N'-bis(trifluoromethanesulfonyl)urea", "Base (e.g. Sodium hydroxide)" ], "Reaction": [ "Dissolve Sodium trifluoromethanesulfonate and N,N'-bis(trifluoromethanesulfonyl)urea in a suitable solvent (e.g. acetonitrile)", "Add the base to the reaction mixture and stir for several hours at room temperature", "Filter the resulting precipitate and wash with a suitable solvent (e.g. diethyl ether)", "Dry the product under vacuum to obtain Sodium bis(trifluoromethanesulfonyl)imide as a white solid" ] } | |
| 91742-21-1 | |
Formule moléculaire |
C2HF6NNaO4S2 |
Poids moléculaire |
304.15 g/mol |
Nom IUPAC |
sodium;bis(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/C2HF6NO4S2.Na/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9H; |
Clé InChI |
QXZNUMVOKMLCEX-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Na+] |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F.[Na] |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



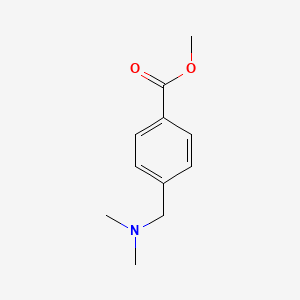
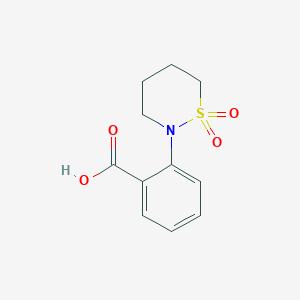
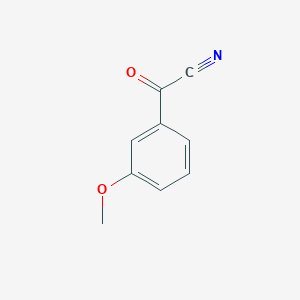
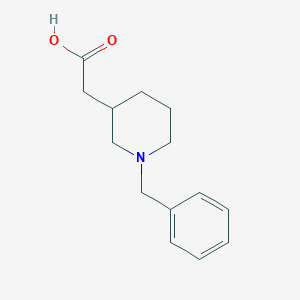
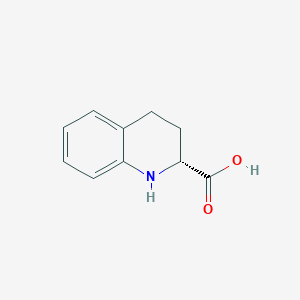
![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1313603.png)


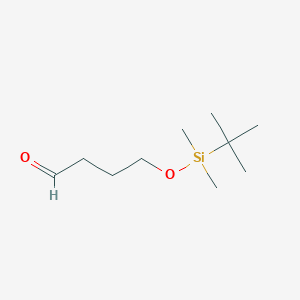
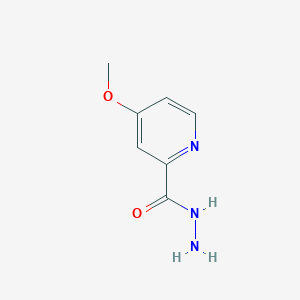
![Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B1313615.png)
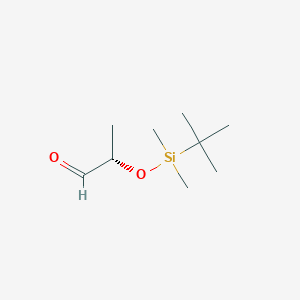
![6'-Chloro-[2,3']bipyridinyl](/img/structure/B1313617.png)
